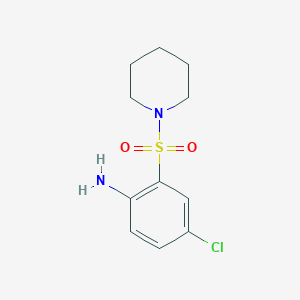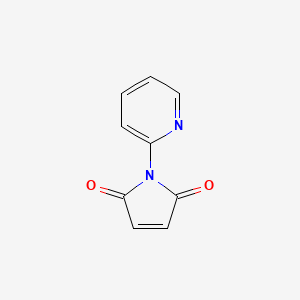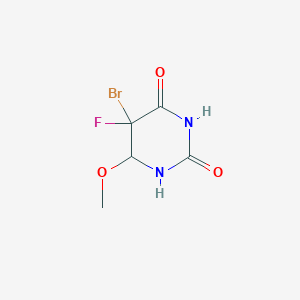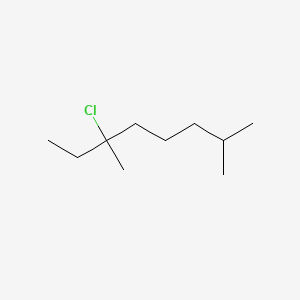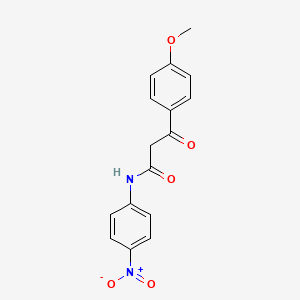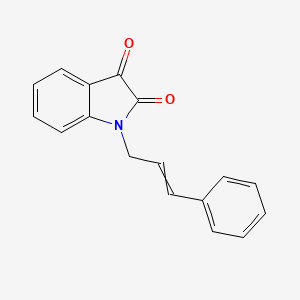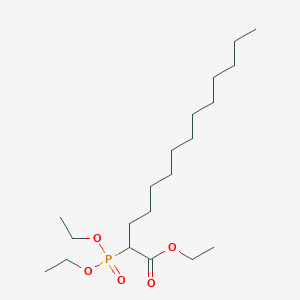
Ethyl 2-(diethoxyphosphoryl)tetradecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(diethoxyphosphoryl)tetradecanoate is an organic compound with the molecular formula C20H41O5P. It is a phosphonate ester, which is a class of compounds known for their diverse applications in organic synthesis, agriculture, and pharmaceuticals. This compound is particularly notable for its role in various chemical reactions and its utility as an intermediate in the synthesis of more complex molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-(diethoxyphosphoryl)tetradecanoate can be synthesized through a multi-step process involving the reaction of tetradecanoic acid with diethyl phosphite. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The general reaction scheme is as follows:
Esterification: Tetradecanoic acid is reacted with ethanol in the presence of a strong acid catalyst to form ethyl tetradecanoate.
Phosphorylation: Ethyl tetradecanoate is then reacted with diethyl phosphite in the presence of a base catalyst to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes to maximize efficiency and minimize waste. The reaction conditions are optimized to achieve high conversion rates and selectivity. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(diethoxyphosphoryl)tetradecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The ethoxy groups can be substituted with other nucleophiles to form different phosphonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various phosphonic acids, phosphine derivatives, and substituted phosphonate esters, which have applications in different fields such as agriculture and pharmaceuticals .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(diethoxyphosphoryl)tetradecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of phosphonate-based drugs.
Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals
Wirkmechanismus
The mechanism by which Ethyl 2-(diethoxyphosphoryl)tetradecanoate exerts its effects involves the formation of stable carbon-phosphorus bonds. These bonds are crucial in various biochemical and chemical processes. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in a variety of organic transformations .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(diethoxyphosphoryl)tetradecanoate can be compared with other phosphonate esters such as:
Triethyl phosphonoacetate: Used in the Horner-Wadsworth-Emmons reaction for the synthesis of alkenes.
Diethyl ethylphosphonate: Used as a flame retardant and plasticizer.
Ethyl myristate: Used as an intermediate in the synthesis of various chemicals.
The uniqueness of this compound lies in its specific structure, which allows for unique reactivity and applications in different fields .
Eigenschaften
CAS-Nummer |
6316-11-6 |
|---|---|
Molekularformel |
C20H41O5P |
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
ethyl 2-diethoxyphosphoryltetradecanoate |
InChI |
InChI=1S/C20H41O5P/c1-5-9-10-11-12-13-14-15-16-17-18-19(20(21)23-6-2)26(22,24-7-3)25-8-4/h19H,5-18H2,1-4H3 |
InChI-Schlüssel |
SWOHHTMHABHFNE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC(C(=O)OCC)P(=O)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




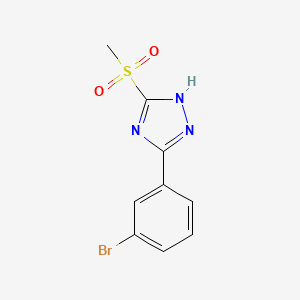
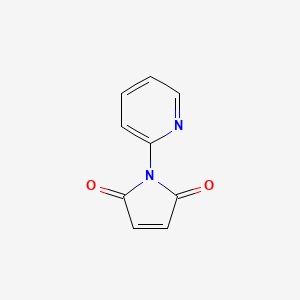
![6-[[4-(Dimethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]-2-phenylpyridazin-3-one](/img/structure/B14162708.png)
![10-Methyl-4,6-dioxo-1,9-dihydropyrido[3,2-g]quinoline-2,8-dicarboxylic acid](/img/structure/B14162715.png)

